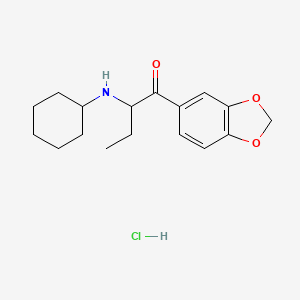
N-cyclohexyl Butylone (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl Butylone (hydrochloride) is a novel stimulant and substituted cathinone. Cathinones are a class of compounds structurally related to cathinone, an alkaloid found in the Khat plant. N-cyclohexyl Butylone (hydrochloride) is categorized as a research chemical and is primarily used in forensic and analytical applications .
准备方法
The synthesis of N-cyclohexyl Butylone (hydrochloride) involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of a benzodioxole compound with a suitable amine to form an intermediate.
Cyclohexylation: The intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
化学反应分析
N-cyclohexyl Butylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: N-cyclohexyl Butylone (hydrochloride) can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N-cyclohexyl Butylone (hydrochloride) has several scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard in forensic laboratories for the identification and quantification of novel stimulants in biological samples.
Toxicology: Researchers use this compound to study its toxicological effects and potential health risks associated with its use.
Pharmacology: It is employed in pharmacological studies to understand its mechanism of action and its effects on the central nervous system.
Analytical Chemistry: N-cyclohexyl Butylone (hydrochloride) is used in the development and validation of analytical methods for the detection of cathinones in various matrices
作用机制
The mechanism of action of N-cyclohexyl Butylone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of the postsynaptic receptors .
相似化合物的比较
N-cyclohexyl Butylone (hydrochloride) is structurally similar to other substituted cathinones, such as:
N-cyclohexyl methylone: Another novel stimulant with similar psychoactive effects.
Butylone: A Schedule I substance in the United States, known for its stimulant properties.
Beta-keto methylenedioxyamphetamine (MDMA): A well-known stimulant and empathogen.
The uniqueness of N-cyclohexyl Butylone (hydrochloride) lies in its specific structural modifications, which result in distinct pharmacological and toxicological profiles compared to other cathinones .
属性
分子式 |
C17H24ClNO3 |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15;/h8-10,13-14,18H,2-7,11H2,1H3;1H |
InChI 键 |
AHOUDSVUHGRTAN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4R,5R,6S,8R,10S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829006.png)

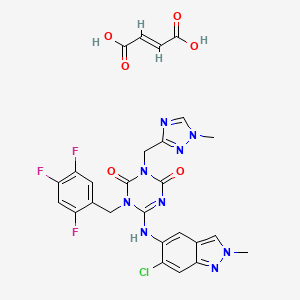
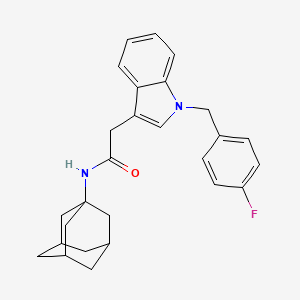
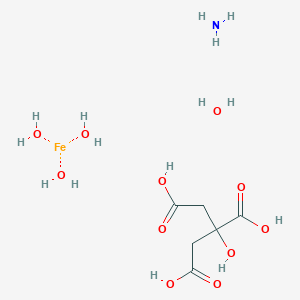

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)
![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
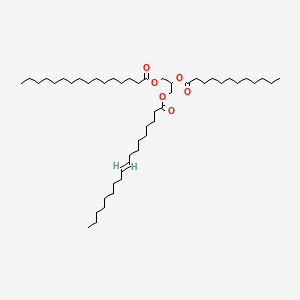
![[(2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829071.png)
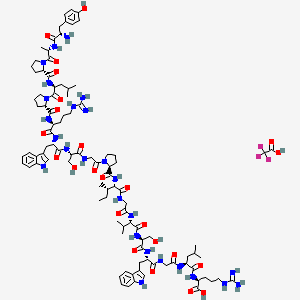

![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)
